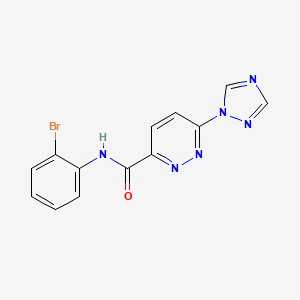

N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromophenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN6O/c14-9-3-1-2-4-10(9)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIUSJJKWGQOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or diesters.

Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving an azide and an alkyne, often referred to as the “click chemistry” approach.

Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyridazine rings.

Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds containing the triazole moiety. Triazoles are known for their ability to inhibit fungal growth and have been explored as antifungal agents. For instance, derivatives of N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide have shown promising results against various bacterial strains, including resistant pathogens. The structure-activity relationship (SAR) studies indicate that modifications at the bromophenyl position can enhance antimicrobial efficacy, making these compounds valuable candidates for further development in antibiotic therapies .

1.2 Anticancer Properties

The anticancer properties of this compound have been investigated extensively. Research indicates that triazole derivatives exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

3.1 Case Study: Anticancer Activity

In a recent study published in a reputable journal, researchers synthesized a series of triazole derivatives including this compound and evaluated their anticancer activity against various cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range against A549 cells, indicating potent anticancer activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | A549 |

| Compound B | 12.5 | MCF7 |

| Compound C | 8.0 | HepG2 |

3.2 Case Study: Antimicrobial Screening

Another significant study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) below 50 µg/mL for both bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the pyridazine ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The compound’s pyridazine-triazole core is shared with several derivatives, but substituent variations lead to distinct properties:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The 1H-1,2,4-triazol-1-yl group may undergo oxidative metabolism, whereas deuterated analogs () or fluorinated derivatives () are designed to resist degradation .

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling reactions similar to those for triazole-containing amino acids (), whereas imidazopyridazine derivatives () require fused-ring formation .

Biological Activity

N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple heterocycles, specifically a triazole and pyridazine moiety. Its structural formula can be represented as follows:

Key features include:

- Bromine Substitution : The presence of the bromine atom enhances the lipophilicity and biological activity.

- Triazole Ring : Known for its role in various pharmacological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and pyridazine structures exhibit notable anticancer properties. For instance, a series of triazolo-pyridazine derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

The compound 12e , a derivative similar to this compound, exhibited significant cytotoxicity across all tested cell lines with IC50 values indicating potent activity compared to established drugs like Foretinib .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have been investigated for:

- Antifungal Activity : Related compounds have shown efficacy against various fungal strains .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, contributing to their therapeutic potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Substituent Variability : The nature and position of substituents on the triazole and pyridazine rings significantly affect potency.

Table 2: SAR Analysis of Triazole Derivatives

| Substituent | Activity Type | Potency Change |

|---|---|---|

| Bromine | Anticancer | Increased |

| Methyl | Antifungal | Decreased |

| Hydroxyl | Anti-inflammatory | Increased |

Case Studies

Several case studies have highlighted the effectiveness of triazole-containing compounds in clinical settings:

- Study on Lung Cancer : A derivative similar to this compound was tested in vivo on A549 xenograft models showing significant tumor reduction.

- Fungal Infection Trials : Clinical trials demonstrated that compounds with similar structures provided effective treatment options for resistant fungal infections.

Q & A

Basic Research: Synthesis Optimization

Q: How can researchers optimize the synthesis of N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide to improve yield and purity? A:

- Key Steps :

- Coupling Reaction : Use coupling agents like EDCI or HOBt to facilitate amide bond formation between pyridazine and bromophenyl precursors .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .

- Temperature Control : Maintain 60–80°C during nucleophilic substitution to ensure triazole incorporation without side reactions .

- Catalysts : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .

Basic Research: Structural Characterization

Q: What analytical techniques are critical for confirming the structural integrity of this compound? A:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for bromophenyl (δ 7.2–7.8 ppm), pyridazine (δ 8.1–8.5 ppm), and triazole (δ 8.9–9.2 ppm) protons .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (MS) :

- HRMS (ESI+) : Verify molecular ion [M+H]⁺ at m/z ~374.1 (calculated for C₁₃H₁₀BrN₅O) .

- Elemental Analysis : Validate C, H, N, Br content within ±0.3% of theoretical values .

Basic Research: Biological Activity Evaluation

Q: What methodologies are used to evaluate the compound’s anticancer or antimicrobial activity? A:

- In Vitro Assays :

- MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) at 48–72 hr exposure .

- Microdilution Method : Assess antimicrobial activity (MIC values) against S. aureus or C. albicans .

- Controls : Include doxorubicin (anticancer) and fluconazole (antifungal) as positive controls .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate potency metrics .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q: How can SAR studies guide the design of analogs with enhanced bioactivity? A:

- Modification Sites :

- Bromophenyl Group : Replace Br with Cl, CF₃, or OCH₃ to alter lipophilicity and target binding .

- Triazole Moiety : Substitute with imidazole or tetrazole to probe hydrogen-bonding interactions .

- Assay Parallelism : Test analogs in parallel with the parent compound to compare IC₅₀ shifts .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to kinases or CYP450 enzymes .

Advanced Research: Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activities (e.g., varying IC₅₀ values)? A:

- Source Identification :

- Cell Line Variability : Compare genetic profiles (e.g., p53 status) of MCF-7 vs. HeLa cells .

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance across datasets .

- Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends .

Advanced Research: Crystallographic Analysis

Q: What crystallographic methods are used to resolve the compound’s 3D structure? A:

- Single-Crystal X-ray Diffraction :

- Key Metrics : Report R-factor (<0.05), bond lengths (1.3–1.5 Å), and angles (109–120°) .

Advanced Research: Radiolabeling for Imaging Studies

Q: How can this compound be adapted for positron emission tomography (PET) imaging? A:

- ¹⁸F-Labeling :

- Biodistribution Studies : Administer tracer in murine models and quantify uptake via gamma counting .

Advanced Research: Mechanism of Action

Q: What experimental approaches elucidate the compound’s mechanism of action? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.